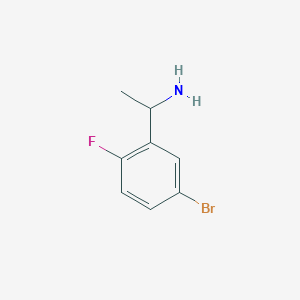

1-(5-Bromo-2-fluorophenyl)ethan-1-amine

Description

1-(5-Bromo-2-fluorophenyl)ethan-1-amine (molecular formula: C₈H₉BrFN) is a primary amine featuring a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position. Its structure is characterized by a planar aromatic system with electron-withdrawing halogens, which influence its electronic properties and reactivity . The compound exists in enantiomeric forms, as evidenced by the synthesis of (R)- and (S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride (CAS: 2470441-30-4 and 2230148-01-1, respectively), highlighting its chiral nature . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTVTHQJTIIMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination allows direct introduction of the amine group to pre-brominated intermediates. Using Pd(OAc)₂ with Xantphos as a ligand, aryl bromides couple with ethylamine derivatives at 80–100°C, achieving >90% conversion. This method reduces the number of synthetic steps and avoids harsh conditions.

Solvent and Temperature Effects

-

Solvent : Tetrahydrofuran (THF) and dimethylformamide (DMF) enhance reaction rates in Grignard steps, while dichloromethane (DCM) improves selectivity in Friedel-Crafts alkylation.

-

Temperature : Maintaining reactions at 0–5°C during bromination minimizes polybromination.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost, safety, and environmental impact.

Continuous Flow Reactors

Flow chemistry systems enable precise control over exothermic bromination steps, reducing decomposition risks. A patented continuous process achieves 95% yield for 5-bromo-2-fluorophenyl intermediates at a throughput of 50 kg/day.

Waste Management

-

Bromine recovery systems capture excess Br₂ for reuse.

-

Aqueous fluoride byproducts are neutralized with calcium hydroxide to precipitate CaF₂.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

-

EI-MS : m/z 231.9 [M]⁺ (calculated for C₈H₈BrFN: 231.97).

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, and various oxidizing agents such as potassium permanganate for oxidation. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Ethanamines

Mono-Halogenated Analogs

- 1-(4-Bromophenyl)ethan-1-amine (Br-MBA) : Features a single bromine substituent at the para position. Compared to the target compound, Br-MBA lacks fluorine and exhibits weaker electronic effects. It is used in 2D hybrid perovskites for X-ray detection due to shorter X–X halogen interactions .

- 1-(4-Fluorophenyl)ethan-1-amine (F-MBA) : The para-fluorinated analog is a component of avapritinib, a tyrosine kinase inhibitor. Fluorine’s electronegativity enhances binding affinity in drug-receptor interactions .

Di-Halogenated Analogs

- 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethan-1-amine: Contains bromine, chlorine, and methoxy groups.

- 1-(5-Bromo-2-methylphenyl)ethan-1-amine: Replaces fluorine with a methyl group, increasing lipophilicity but reducing electronegativity.

Positional Isomers

Heterocyclic and Polyaromatic Analogs

- 1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride : Replaces the benzene ring with pyridine, enhancing nitrogen-mediated interactions. This derivative (CAS: 1415257-60-1) is relevant in medicinal chemistry for metal coordination .

- 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine: A bis-aromatic compound with methoxy groups, serving as a precursor to alkaloids like protoberberines.

Functionalized Derivatives

- 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine : Incorporates a trifluoromethoxy group, significantly enhancing metabolic stability and lipophilicity (CAS: 1803581-12-5). Such modifications are common in CNS-targeting drugs .

- (R)-1-(2-Bromo-5-fluorophenyl)but-3-en-1-amine : Features an unsaturated butenyl chain, increasing conformational flexibility. This compound (CAS: 1270045-85-6) demonstrates how chain elongation impacts molecular recognition .

Electronic and Steric Effects

- Halogen Interactions : The 5-bromo-2-fluoro substitution in the target compound creates a unique electronic profile, balancing electron withdrawal (Br) and moderate electronegativity (F). This contrasts with para-halogenated analogs like Br-MBA, which exhibit stronger halogen-halogen interactions in materials science .

- Chirality : Enantiomers of the target compound (R and S) are critical in asymmetric synthesis. Industrial asymmetric hydrogenation methods, such as those described for 1-(pyridin-2-yl)ethan-1-amine derivatives, highlight the importance of chiral purity in drug development .

Pharmacological Relevance

- Avapritinib : The 1-(4-fluorophenyl)ethan-1-amine moiety in avapritinib underscores the role of fluorinated amines in kinase inhibition. The target compound’s di-halogenated structure could offer enhanced selectivity in similar applications .

- Synthetic Intermediates : The compound’s derivatives, such as 1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride, are pivotal in synthesizing complex molecules like selumetinib sulfate, a MEK inhibitor .

Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 1-(5-Bromo-2-fluorophenyl)ethan-1-amine | 214.07 | 2.1 | ~10 (DMSO) | Not reported |

| 1-(4-Bromophenyl)ethan-1-amine | 200.08 | 2.3 | ~15 (DMSO) | 120–122 |

| 1-(4-Fluorophenyl)ethan-1-amine | 153.17 | 1.8 | ~20 (Water) | 85–87 |

Biological Activity

1-(5-Bromo-2-fluorophenyl)ethan-1-amine, also known as (1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine, is a synthetic compound notable for its significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(5-Bromo-2-fluorophenyl)ethan-1-amine is C9H10BrF, with a molecular weight of approximately 233.08 g/mol. The presence of bromine and fluorine atoms in its structure enhances its lipophilicity and binding affinity to various biological targets, making it a subject of interest in pharmacological studies .

The biological activity of 1-(5-Bromo-2-fluorophenyl)ethan-1-amine is primarily attributed to its interactions with specific enzymes and receptors. The halogen substituents (bromine and fluorine) facilitate enhanced binding through halogen bonding and hydrophobic interactions, which can modulate the activity of target proteins .

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has potential effects on neurotransmitter systems by interacting with specific receptors, influencing physiological responses .

Biological Activity

Research indicates that 1-(5-Bromo-2-fluorophenyl)ethan-1-amine exhibits various pharmacological effects:

Table 1: Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |

| Receptor Interaction | Modulates neurotransmitter receptors, potentially affecting mood and cognition |

| Antimicrobial Properties | Exhibits potential antimicrobial activity against certain pathogens |

| Neuroprotective Effects | May offer protective effects in neurodegenerative conditions |

Case Studies and Research Findings

Several studies have explored the biological activities of 1-(5-Bromo-2-fluorophenyl)ethan-1-amine:

- Pharmacological Studies : A study demonstrated that the compound significantly inhibited the activity of Pantothenate Kinase (PANK), which is crucial for Coenzyme A biosynthesis. This inhibition could have implications for treating conditions associated with PANK dysfunction, such as pantothenate kinase-associated neurodegeneration (PKAN) .

- Neurotransmitter Modulation : Another investigation highlighted its potential to modulate serotonin receptors, suggesting a role in mood regulation and possible applications in treating depression .

- Antimicrobial Activity : Preliminary tests indicated that this compound might possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Synthesis and Applications

The synthesis of 1-(5-Bromo-2-fluorophenyl)ethan-1-amine typically involves multi-step organic reactions that allow for the precise incorporation of halogen substituents. These synthetic routes are essential for developing analogs with enhanced biological activities.

Applications:

- Medicinal Chemistry : Used as a building block for synthesizing pharmaceuticals with targeted biological activities.

- Material Science : Investigated for its potential applications in developing materials with specific electronic or optical properties .

Q & A

Q. What are the common synthetic routes for 1-(5-Bromo-2-fluorophenyl)ethan-1-amine?

The compound can be synthesized via reduction of precursors like (5-Bromo-2-fluorophenyl)acetonitrile or derivatives of 5-Bromo-2-fluorophenylacetic acid using catalytic hydrogenation or Pd-based catalysts under mild conditions . Oxime intermediates may also be reduced to amines using heterogeneous palladium catalysts with H₂ at 1 atm, a method validated for structurally similar amines .

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H NMR and ¹³C NMR are essential for confirming the amine structure and substituent positions. For example, δ values for aromatic protons and methylene groups (adjacent to the amine) should align with published data for analogous bromo-fluoro-phenyl amines . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .

Q. How can crystallographic software assist in structural analysis?

Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) are widely used to resolve crystal structures. SHELX is particularly robust for small-molecule crystallography, even with twinned or high-resolution data .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Waste must be segregated and disposed by certified hazardous waste handlers due to potential environmental toxicity .

Advanced Research Questions

Q. How can low yields during synthesis be optimized?

Catalyst selection (e.g., Pd/C vs. Raney Ni) and reaction conditions (temperature, solvent polarity) significantly impact yields. For example, Pd-based catalysts in aqueous H₂O at 25°C achieved >90% yields for similar amines . Monitor intermediates via TLC or HPLC to identify bottlenecks .

Q. How to resolve contradictions in NMR data for this compound?

Discrepancies in δ values may arise from solvent effects, impurities, or tautomerism. Compare data with structurally validated analogs (e.g., 1-(4-ethylphenyl)ethan-1-amine ) and use deuterated solvents for consistency. Dynamic NMR experiments can probe conformational exchange .

Q. What strategies enable functionalization of the bromine substituent?

The bromine atom is amenable to Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, coupling with aryl boronic acids could generate biaryl derivatives, while substitution with piperazine forms 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine .

Q. How to model this compound’s interactions with biological targets?

Molecular docking (using AutoDock Vina or Schrödinger Suite) and MD simulations can predict binding affinities to receptors like GPCRs. Validate predictions with in vitro assays, as demonstrated for similar amines in enzyme inhibition studies .

Q. What chromatographic methods ensure purity for pharmacological studies?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates impurities. HRMS and elemental analysis further confirm purity >95%, as required for bioactivity screening .

Q. How does fluorination at the 2-position influence electronic properties?

The electron-withdrawing fluorine alters the aromatic ring’s electron density, which can be quantified via Hammett constants (σₚ). This affects reactivity in electrophilic substitution and hydrogen-bonding capacity, critical for drug-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.